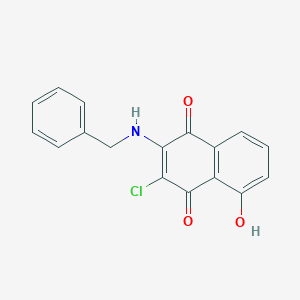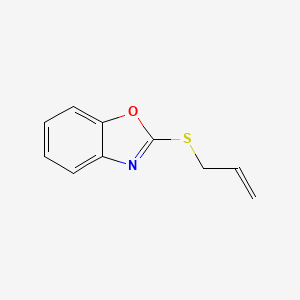![molecular formula C9H7Cl3N2O2 B11048646 Ethanimidoyl chloride, 2-chloro-N-[[[(4-chlorophenyl)amino]carbonyl]oxy]-](/img/structure/B11048646.png)
Ethanimidoyl chloride, 2-chloro-N-[[[(4-chlorophenyl)amino]carbonyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de etanimidilo, 2-cloro-N-[[[(4-clorofenil)amino]carbonil]oxi]- es un compuesto orgánico complejo conocido por su estructura química y reactividad únicas. Este compuesto se caracteriza por la presencia de múltiples grupos funcionales, incluyendo un grupo de cloruro de etanimidilo y un grupo clorofenilo. Se utiliza en diversas reacciones químicas y tiene aplicaciones en investigación científica, particularmente en los campos de la química y la biología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de cloruro de etanimidilo, 2-cloro-N-[[[(4-clorofenil)amino]carbonil]oxi]- típicamente implica la reacción de cloruro de 2-cloroetanimidilo con isocianato de 4-clorofenilo. La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de una base como la trietilamina, para facilitar la formación del producto deseado. La mezcla de reacción generalmente se agita a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde los reactivos se combinan en proporciones estequiometricas precisas. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se optimizan para maximizar el rendimiento y la pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía para eliminar cualquier impureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de etanimidilo, 2-cloro-N-[[[(4-clorofenil)amino]carbonil]oxi]- experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos.
Oxidación y reducción: Puede oxidarse o reducirse bajo condiciones específicas, lo que lleva a la formación de diferentes productos.
Hidrólisis: El compuesto puede hidrolizarse en presencia de agua o soluciones acuosas, descomponiéndose en componentes más simples.
Reactivos y condiciones comunes
Nucleófilos: Los nucleófilos comunes utilizados en las reacciones de sustitución incluyen aminas, alcoholes y tioles.
Agentes oxidantes: Los agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para oxidar el compuesto.
Agentes reductores: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan para reacciones de reducción.
Condiciones de hidrólisis: Las soluciones acuosas ácidas o básicas se utilizan normalmente para la hidrólisis.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila con una amina puede producir un derivado de amida, mientras que la oxidación podría producir un ácido carboxílico correspondiente.
Aplicaciones Científicas De Investigación
El cloruro de etanimidilo, 2-cloro-N-[[[(4-clorofenil)amino]carbonil]oxi]- tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluyendo productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por su posible actividad biológica, incluyendo sus interacciones con enzimas y proteínas.
Medicina: Se está investigando su potencial como agente terapéutico, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el cloruro de etanimidilo, 2-cloro-N-[[[(4-clorofenil)amino]carbonil]oxi]- ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a cambios en su estructura y función. Esta interacción puede modular varias vías bioquímicas, lo que resulta en efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de etanimidilo, 2-cloro-N-hidroxi-: Este compuesto comparte una estructura central similar, pero difiere en la presencia de un grupo hidroxilo en lugar del grupo clorofenilo.
2-Cloro-N-fenilacetamida: Otro compuesto relacionado con un grupo de fenilacetamida en lugar del grupo clorofenilo.
Singularidad
El cloruro de etanimidilo, 2-cloro-N-[[[(4-clorofenil)amino]carbonil]oxi]- es único debido a su combinación específica de grupos funcionales, que confieren reactividad y actividad biológica distintas.
Propiedades
Fórmula molecular |
C9H7Cl3N2O2 |
|---|---|
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
(1,2-dichloroethylideneamino) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-5-8(12)14-16-9(15)13-7-3-1-6(11)2-4-7/h1-4H,5H2,(H,13,15) |
Clave InChI |
RRXVRWOXCZHJRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)ON=C(CCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
![N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11048593.png)
![(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone](/img/structure/B11048604.png)
![methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate](/img/structure/B11048610.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
![1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048621.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)
![6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048633.png)

![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)
![(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11048650.png)

![1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11048653.png)
